1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene
Description
1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene (CAS: 9036-19-5), also known as 3-methoxyphenethyl bromide, is an aromatic organobromine compound with the molecular formula C₉H₁₁BrOS and a molecular weight of 235.15 g/mol . The compound features a methoxy group (-OCH₃) at the 3-position of the benzene ring and a bromoethylsulfanyl (-SCH₂CH₂Br) substituent. It is typically synthesized via nucleophilic substitution reactions, such as the coupling of 3-methoxythiophenol with 1,2-dibromoethane, yielding a liquid product under optimized conditions . Key spectroscopic data include ¹H NMR (DMSO-d₆, 400 MHz): δ 7.24 (t, 1H), 6.99 (d, 1H), 6.89 (t, 1H), 3.79 (s, 3H, -OCH₃), 3.64 (t, 2H, -SCH₂), 3.09 (t, 2H, -CH₂Br) . The compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis due to its electrophilic bromine atom, which facilitates further alkylation or cross-coupling reactions.
Properties
IUPAC Name |
1-(2-bromoethylsulfanyl)-3-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrOS/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNMEEMRWQLZJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene typically involves the reaction of 3-methoxybenzene with 2-bromoethanethiol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of high-purity 1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other strong bases in an aprotic solvent like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other oxidizing agents in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents in an inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of 1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene.
Oxidation: Sulfoxides and sulfones.
Reduction: 3-Methoxybenzene-1-thiol.
Scientific Research Applications
1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Properties of Bromoethylsulfanyl Derivatives
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., -OCH₃, -CH₃) increase electron density on the benzene ring, stabilizing intermediates in substitution reactions. This contrasts with electron-withdrawing groups (e.g., -CF₃), which reduce reactivity but enhance thermal stability .
- Physical State : Methoxy and methyl derivatives remain liquid at room temperature due to weaker intermolecular forces, whereas the trifluoromethyl analogue crystallizes as a solid .
- Synthetic Utility : The methoxy derivative’s higher polarity (δ 3.79 ppm for -OCH₃) facilitates purification via chromatography, whereas fluorinated analogues require specialized handling due to volatility .
Key Observations :
- Base Influence : Potassium carbonate (K₂CO₃) outperforms cesium carbonate (Cs₂CO₃) in methoxy-substituted systems, likely due to better solubility in acetonitrile .
- Steric Effects : The 81% yield for 1-(1-bromopropyl)-3-methoxybenzene highlights the efficiency of elongating the alkyl chain, reducing steric hindrance during bromination .
Functional Group Replacements
Azide vs. Bromine Derivatives
- 1-(2-Azidoethyl)-3-methoxybenzene: Synthesized via analogous methods, replacing bromine with an azide group (-N₃).
- 2-Azidoethyl Phenyl Sulfide : Demonstrates 89% yield under similar conditions, emphasizing the versatility of sulfur-containing intermediates in diversifying functional groups .
Biological Activity
1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene, also known as B3269589, is a chemical compound with potential biological activities. Its structure features a bromoethyl sulfanyl group and a methoxybenzene moiety, which may contribute to its pharmacological properties. Research has indicated that compounds with similar structures often exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.
Structure
The compound's structure can be represented as follows:
- Chemical Formula: C₉H₁₁BrOS
- Molecular Weight: 251.15 g/mol
The biological activity of 1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene is likely influenced by its ability to interact with various biological targets. The sulfanyl group may facilitate interactions with enzymes or receptors, potentially leading to inhibition or modulation of their activity.
Antimicrobial Activity
Research has demonstrated that similar compounds exhibit significant antimicrobial properties. For instance, studies on sulfanyl derivatives have shown effectiveness against various bacterial strains and fungi. While specific data for 1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene is limited, its structural similarities suggest potential antimicrobial efficacy.
Anticancer Activity
Compounds containing sulfanyl groups have been explored for their anticancer properties. A study evaluating the cytotoxic effects of related compounds revealed that certain analogs could inhibit cancer cell proliferation effectively. The mechanism often involves the induction of apoptosis in cancer cells, suggesting that 1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene may also possess anticancer activity.
Enzyme Inhibition
Triazole and sulfanyl compounds are known for their ability to inhibit cytochrome P450 enzymes and proteases. The presence of the bromoethyl group in this compound could enhance its binding affinity to these enzymes, leading to increased inhibitory activity.
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene | Antimicrobial | |
| Sulfanyl Derivative A | Anticancer | |
| Triazole Analog B | Enzyme Inhibition |
Case Study: Anticancer Activity Evaluation
In a study examining the cytotoxic effects of various sulfanyl compounds on cancer cell lines, it was found that several derivatives significantly reduced cell viability in MCF-7 and MDA-MB-231 breast cancer cells. The study utilized MTT assays to assess cell viability and found that compounds with bromine substituents exhibited enhanced activity compared to their non-brominated counterparts.
- Methodology:
- Cells were treated with serial dilutions of the compounds.
- MTT assay was performed after 24 hours of treatment.
- Results:
- Compounds showed >80% inhibition at higher concentrations (10 µM).
This suggests that 1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene may similarly affect cancer cell lines due to its structural characteristics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
